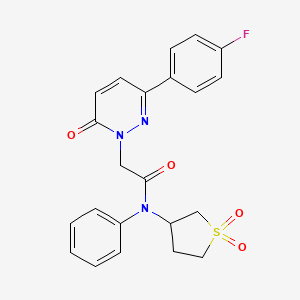![molecular formula C21H21ClN2O3S B12184822 (3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B12184822.png)
(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound that features a benzo[b]thiophene core substituted with a chloro and methoxy group, and a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions The initial step often includes the formation of the benzo[b]thiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors
The piperazine ring is then introduced via nucleophilic substitution reactions, where the methoxyphenyl group is attached to the piperazine ring. The final step involves the formation of the methanone linkage, which can be achieved through acylation reactions using appropriate acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interactions with specific molecular targets can be explored for the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: A compound used in aryl halide chemistry.
Uniqueness
(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a benzo[b]thiophene core and a piperazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21ClN2O3S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
(3-chloro-6-methoxy-1-benzothiophen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21ClN2O3S/c1-26-15-5-3-14(4-6-15)23-9-11-24(12-10-23)21(25)20-19(22)17-8-7-16(27-2)13-18(17)28-20/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
NWOBPJSDMRYEMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetyl}urea](/img/structure/B12184741.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B12184743.png)
![(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12184750.png)
![4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12184753.png)


![3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12184768.png)
![N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12184771.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12184779.png)
![(5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine](/img/structure/B12184786.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B12184789.png)
![methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate](/img/structure/B12184790.png)
![2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide](/img/structure/B12184794.png)
